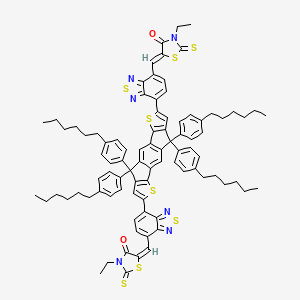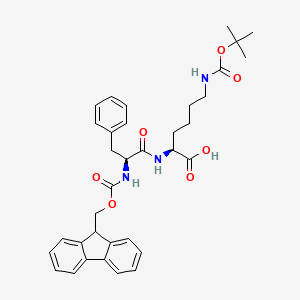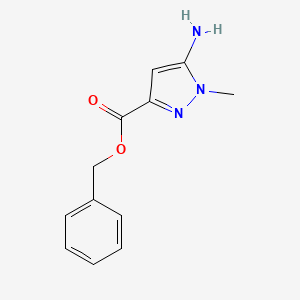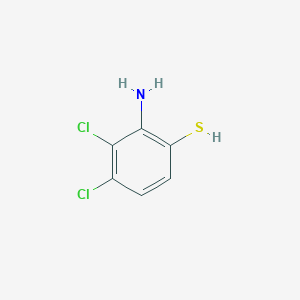
Alloferon 2 Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alloferon 2 Trifluoroacetate is a synthetic peptide derived from alloferon, a naturally occurring immunomodulatory antimicrobial peptide. Alloferon peptides are known for their broad-spectrum antimicrobial activity and low risk of inducing resistance, making them potential alternatives to traditional antibiotics . This compound has shown promise in enhancing natural killer cell cytotoxicity and stimulating interferon synthesis, contributing to its antiviral and antitumor activities .
準備方法
The synthesis of Alloferon 2 Trifluoroacetate involves fragment condensation in solution or on the Merrifield resin. The solid-phase synthesis method is preferred due to its higher yield and efficiency . The process includes the following steps:
Fragment Condensation: The peptide fragments are synthesized and then combined in solution or on a solid support.
Solid-Phase Synthesis: The peptide is assembled on a resin, allowing for easier purification and higher yield.
Trifluoroacetate Addition: The final peptide is treated with trifluoroacetic acid to form the trifluoroacetate salt.
化学反応の分析
Alloferon 2 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s activity.
Substitution: Substitution reactions can modify specific amino acids within the peptide, affecting its properties and interactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide structure.
科学的研究の応用
Alloferon 2 Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and enhancing natural killer cell activity.
Medicine: Explored as a potential therapeutic agent for treating viral infections, cancer, and other diseases.
Industry: Utilized in the development of new antimicrobial agents and immunomodulatory therapies.
作用機序
Alloferon 2 Trifluoroacetate exerts its effects through several mechanisms:
Enhancement of Natural Killer Cell Activity: The peptide enhances the cytotoxic activity of natural killer cells, contributing to its antiviral and antitumor effects.
Stimulation of Interferon Synthesis: It stimulates the production of interferons, which play a crucial role in the immune response against viral infections.
Regulation of Inflammatory Mediators: This compound modulates the expression of pro-inflammatory and anti-inflammatory cytokines, maintaining immune balance.
類似化合物との比較
Alloferon 2 Trifluoroacetate is unique compared to other similar compounds due to its specific sequence and modifications. Similar compounds include:
Alloferon 1: Another alloferon peptide with similar immunomodulatory properties.
Influenza Virus B Haemagglutinin Precursors: Share structural similarities with alloferon peptides.
Bovine Prion Protein I and II: Functionally relevant proteins with comparable sequences.
Sarcophaga Peregrina Antifungal Protein: Another peptide with antimicrobial properties.
These compounds share some functional similarities but differ in their specific sequences and modifications, contributing to their unique properties and applications.
特性
分子式 |
C48H70F3N19O17 |
|---|---|
分子量 |
1242.2 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)/t27-,28-,29-,30-,31-,38-,39-;/m0./s1 |
InChIキー |
OBMWXSWSUDGNEP-UPCBDNKMSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)

![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)




![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

